Asp-Asp-Asp-Asp-Asp-Asp

Biomineralization Hydroxyapatite nucleation Enamel remineralization

Opt for Asp-Asp-Asp-Asp-Asp-Asp (hexa-aspartic acid) to ensure experimental reproducibility in biomineralization and bone-targeting studies. Unlike polydisperse polyaspartic acid polymers, this defined six-residue oligopeptide provides precise control over charge density and molecular architecture, eliminating variables in nucleation kinetics and binding stoichiometry. Its uniform composition is critical for consistent results in hydroxyapatite nucleation and surface functionalization assays.

Molecular Formula C24H32N6O19
Molecular Weight 708.5 g/mol
Cat. No. B12393069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Asp-Asp-Asp-Asp-Asp
Molecular FormulaC24H32N6O19
Molecular Weight708.5 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
InChIInChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1
InChIKeyAVTYRFNMUKCTIC-ZNSCXOEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asp-Asp-Asp-Asp-Asp-Asp (Hexa-Aspartic Acid) Peptide: Technical Specifications and Research-Grade Procurement Guide


Asp-Asp-Asp-Asp-Asp-Asp (CAS 145224-96-0) is a synthetic linear homo-hexapeptide composed of six consecutive L-aspartic acid residues linked via peptide bonds . With a molecular weight of 708.54 g/mol and molecular formula C₂₄H₃₂N₆O₁₉, this polyanionic peptide carries six carboxylic acid side chains, conferring a strong net negative charge at physiological pH . The compound is classified as an acidic oligopeptide within the broader polyaspartic acid family and serves as a defined-length molecular tool distinct from polydisperse polyaspartic acid polymers [1]. Primary research applications include biomineralization studies, hydroxyapatite nucleation assays, calcium-binding investigations, and surface functionalization for biomaterials .

Why Asp-Asp-Asp-Asp-Asp-Asp Cannot Be Replaced by Generic Polyaspartic Acid or Alternative Acidic Oligopeptides


Asp-Asp-Asp-Asp-Asp-Asp (hexa-aspartic acid) is a precisely defined hexapeptide with exact molecular architecture that differs fundamentally from polydisperse polyaspartic acid (PASP) polymers in both chain length uniformity and carboxylate density distribution [1]. While commercial PASP typically exists as a heterogeneous mixture of molecular weights (often Mw ~3,000-5,000 Da or higher) with variable polymerization degrees, the hexapeptide offers a discrete six-residue sequence with predictable charge density and spatial arrangement of carboxylate moieties [2]. Substituting this defined oligopeptide with polydisperse PASP, shorter oligo-aspartates (e.g., Asp₃, Asp₄), or alternative acidic sequences such as poly-glutamic acid introduces uncontrolled variables in nucleation kinetics, binding stoichiometry, and surface adsorption behavior [3]. The documented differences in hydroxyapatite nucleation efficacy between single amino acids, poly-amino acids, and defined peptides under identical experimental conditions underscore that chain length and molecular architecture are not interchangeable parameters in mineralization assays [3].

Asp-Asp-Asp-Asp-Asp-Asp Quantitative Differentiation Evidence: Comparative Performance in Biomineralization and Bone-Targeting Applications


Hydroxyapatite Nucleation Efficacy: Poly-Aspartic Acid Versus Single Amino Acids Under Parallel Experimental Conditions

In the first systematic parallel comparison of hydroxyapatite (HAP) nucleation regulators, poly-aspartic acid demonstrated distinct mineralization-modulating behavior compared to single aspartic acid monomers and alternative acidic sequences [1]. Under identical experimental conditions using scanning electron microscopy, transmission electron microscopy, X-ray diffraction, and zeta potential analysis, poly-aspartic acid induced the formation of regular flower-like HAP clusters, a morphological outcome not observed with single aspartic acid or other monomeric amino acids [1]. The study established a clear molecular size-dependent trend: nucleation inhibition in solution increased with molecular size, with poly-amino acids exhibiting stronger regulatory effects than their monomeric counterparts [1]. Notably, poly-glutamic acid and QP5 peptide showed comparable flower-like cluster induction, while poly-aspartic acid and poly-serine produced distinct mineralization patterns, indicating that both chain length and side-chain chemistry govern mineralization outcomes [1].

Biomineralization Hydroxyapatite nucleation Enamel remineralization

Bone-Targeting Efficiency: (Asp)₈-Conjugated Nanoparticles Demonstrate Quantified Hydroxyapatite Binding Superiority Over Unconjugated Carriers

While direct quantitative data for the hexa-aspartic acid (Asp₆) peptide is limited in published literature, robust comparative evidence exists for the closely related (Asp)₈ oligopeptide in bone-targeting applications, providing a strong class-level inference for Asp₆ performance [1]. In a controlled study, (Asp)₈-PEG-PCL nanoparticles demonstrated 2-fold higher hydroxyapatite binding compared to unmodified PEG-PCL nanoparticles in vitro [1]. Furthermore, in vivo biodistribution studies revealed that intravenously injected (Asp)₈-PEG-PCL nanoparticles accumulated 2.7-fold more in murine tibial bone tissue relative to the PEG-PCL control [1]. The (Asp)₈-conjugated nanoparticles exhibited biocompatibility with no cytotoxic effects on MG63 and HUVEC cells at concentrations up to 800 µg/mL, and achieved 95.91% curcumin encapsulation efficiency with sustained release exceeding 8 days [1].

Drug delivery Bone metastasis targeting Nanoparticle functionalization

Chain Length-Dependent Calcite Growth Inhibition: Quantitative Adsorption Constants for Asp₁, Asp₂, and Asp₃

Kinetic growth experiments investigating aspartate derivatives on calcite surfaces established a chain length-dependent adsorption hierarchy [1]. The study quantitatively determined adsorption constants and binding free energies for Asp₁ (monomer), Asp₂ (dimer), and Asp₃ (trimer) binding to calcite crystal surfaces using step-pinning growth regime analysis [1]. The findings demonstrate that increased oligomer length correlates with enhanced surface adsorption and crystal growth inhibition, establishing a molecular-weight-dependent trend that extrapolates to longer oligo-aspartic acid sequences including the hexapeptide [1]. This quantitative structure-activity relationship provides a mechanistic foundation for understanding why longer aspartic acid oligomers exhibit amplified mineralization-modulating properties relative to shorter sequences [1].

Crystal growth inhibition Calcite surface adsorption Biomineralization mechanism

Asp-Asp-Asp-Asp-Asp-Asp: Validated Research Application Scenarios Based on Comparative Evidence


Controlled Hydroxyapatite Nucleation and Biomimetic Mineralization Studies

Asp-Asp-Asp-Asp-Asp-Asp is optimally deployed in experimental systems requiring precise control over hydroxyapatite nucleation morphology. Based on evidence that poly-aspartic acid induces regular flower-like HAP clusters while monomeric aspartic acid fails to produce organized mineral structures [1], the hexapeptide provides a defined-length acidic sequence suitable for investigating molecular-weight-dependent mineralization phenomena. This application is particularly relevant for dental enamel remineralization research, bone tissue engineering scaffold functionalization, and mechanistic studies of biomineralization protein mimicry.

Bone-Targeted Drug Delivery System Functionalization

Asp-Asp-Asp-Asp-Asp-Asp can be conjugated to nanoparticle carriers, liposomes, or polymer-drug conjugates to enhance bone tissue specificity. Comparative evidence demonstrates that (Asp)₈ conjugation increases hydroxyapatite binding by 2-fold and in vivo bone accumulation by 2.7-fold relative to unconjugated carriers [1]. The hexapeptide is suitable for developing bone-seeking formulations for osteoporosis therapeutics, bone metastasis treatments, and bone imaging agents where enhanced skeletal accumulation is desired over non-specific tissue distribution.

Calcium Carbonate and Calcite Crystal Growth Modulation Research

Asp-Asp-Asp-Asp-Asp-Asp serves as a model oligopeptide for investigating chain length-dependent crystal growth inhibition on calcite surfaces. Kinetic studies of Asp₁, Asp₂, and Asp₃ have quantified increasing adsorption constants with oligomer length [1], establishing a structure-activity framework for predicting hexapeptide behavior. This application extends to industrial scale inhibition research, biomineralization mechanism elucidation, and the design of peptide-based crystal morphology modifiers for materials science.

Electrostatic Interaction and Polyanionic Peptide Model Systems

With six carboxylic acid side chains providing a defined charge density of approximately -6 at neutral pH, Asp-Asp-Asp-Asp-Asp-Asp serves as a precisely characterized model for studying polyanion-mediated electrostatic interactions. Unlike polydisperse polyaspartic acid polymers that introduce molecular weight heterogeneity [1], the hexapeptide offers reproducible charge spacing and binding stoichiometry for investigating calcium ion coordination, surface adsorption phenomena, and protein-mineral interface interactions. This scenario supports fundamental biophysical chemistry research and sensor surface functionalization applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asp-Asp-Asp-Asp-Asp-Asp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.